

Application Notes and Protocols for Clinical Trials Involving Combivent Respimat

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Combivent Respimat

Cat. No.: B1264432

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and detailed protocols for conducting clinical trials with **Combivent Respimat** (ipratropium bromide and albuterol sulfate) Inhalation Spray. This document is intended for researchers, scientists, and drug development professionals involved in the clinical evaluation of respiratory therapeutics.

Introduction

Combivent Respimat is a combination of an anticholinergic bronchodilator (ipratropium bromide) and a short-acting beta-2 adrenergic agonist (albuterol sulfate) delivered via a soft mist inhaler.[1][2] It is indicated for the treatment of bronchospasm associated with Chronic Obstructive Pulmonary Disease (COPD) in patients who require more than one bronchodilator.[3][4] The dual mechanism of action, targeting both muscarinic and beta-2 adrenergic receptors, is designed to provide a greater bronchodilator effect than either agent alone.[2][5]

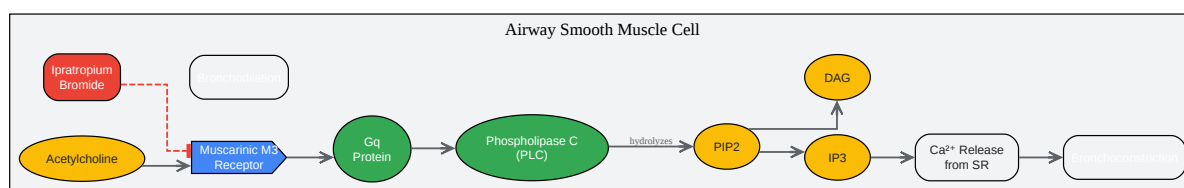
These notes will detail the design of a pivotal Phase III clinical trial, provide step-by-step experimental protocols, and present key data in a structured format.

Mechanism of Action Signaling Pathways

To understand the pharmacological basis of **Combivent Respimat**'s efficacy, it is crucial to visualize the signaling pathways of its active components.

Ipratropium Bromide: Anticholinergic Pathway

Ipratropium bromide is a nonselective muscarinic acetylcholine receptor antagonist.[6][7] In the airways, acetylcholine is a key neurotransmitter that mediates bronchoconstriction. By blocking muscarinic receptors (primarily M3) on airway smooth muscle, ipratropium bromide inhibits the effects of acetylcholine, leading to bronchodilation.[8][9]

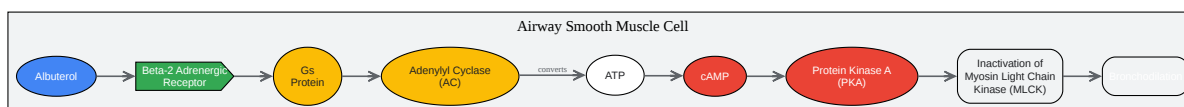


[Click to download full resolution via product page](#)

Caption: Ipratropium Bromide Signaling Pathway.

Albuterol: Beta-2 Adrenergic Pathway

Albuterol is a selective beta-2 adrenergic receptor agonist.[10][11] These receptors are abundant on the surface of airway smooth muscle cells. Activation of beta-2 receptors by albuterol initiates a signaling cascade that results in smooth muscle relaxation and subsequent bronchodilation.[12][13]



[Click to download full resolution via product page](#)

Caption: Albuterol Signaling Pathway.

Experimental Design: Pivotal Phase III Clinical Trial (Based on Trial 1012.56)

The following outlines the design of a pivotal Phase III clinical trial to evaluate the efficacy and safety of **Combivent Respimat**, based on the publicly available information for trial 1012.56.

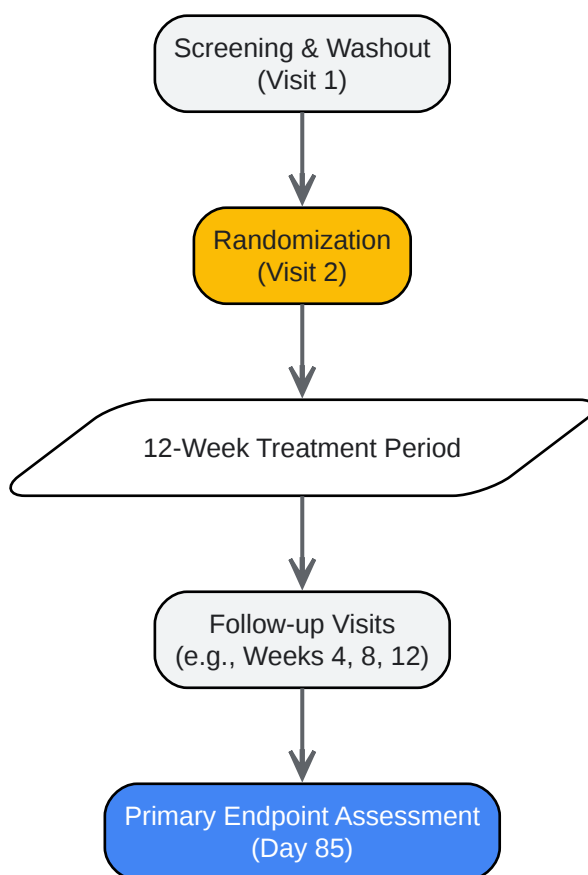
[\[14\]](#)[\[15\]](#)[\[16\]](#)

Study Objectives

- Primary Objective: To compare the long-term (12-week) bronchodilator efficacy and safety of **Combivent Respimat** to ipratropium bromide Respimat and to a standard CFC-propelled Combivent MDI in patients with COPD.[\[14\]](#)
- Secondary Objectives: To assess other lung function parameters, patient-reported outcomes, and the overall safety profile.

Study Design

A 12-week, randomized, multinational, parallel-group, double-blind, double-dummy, active-controlled design.[\[14\]](#)



[Click to download full resolution via product page](#)

Caption: Clinical Trial Workflow.

Patient Population

Inclusion Criteria:

- Male or female patients aged 40 years or older.[1]
- A clinical diagnosis of COPD.[14]
- Post-bronchodilator Forced Expiratory Volume in one second (FEV1) of less than or equal to 65% of predicted normal value.[14]
- FEV1/Forced Vital Capacity (FVC) ratio of less than or equal to 0.7.[14]
- A smoking history of greater than 10 pack-years.[14]

- Ability to perform technically acceptable pulmonary function tests.[17]

Exclusion Criteria:

- A recent COPD exacerbation requiring treatment with systemic corticosteroids or antibiotics.
- A history of asthma.
- Clinically significant cardiovascular, renal, or hepatic disease.[1]
- Known hypersensitivity to anticholinergic drugs, beta-adrenergic agents, or any components of the inhaler formulations.[17]
- Use of other investigational drugs within 30 days of screening.

Treatment Arms

Patients are randomized in a 1:1:1 ratio to one of three treatment arms:[14]

- **Combivent Respimat** (20 mcg ipratropium bromide / 100 mcg albuterol) plus a placebo CFC-MDI.
- Ipratropium Bromide Respimat (20 mcg) plus a placebo CFC-MDI.
- Combivent CFC-MDI (36 mcg ipratropium bromide / 206 mcg albuterol) plus a placebo Respimat inhaler.

All treatments are administered as one inhalation four times daily.[14]

Efficacy Endpoints

Primary Efficacy Endpoints:[15]

- Change from pre-treatment baseline in FEV1 Area Under the Curve from 0 to 6 hours (FEV1 AUC0-6h) on Day 85 to demonstrate non-inferiority of **Combivent Respimat** to Combivent CFC-MDI.
- Change from pre-treatment baseline in FEV1 Area Under the Curve from 0 to 4 hours (FEV1 AUC0-4h) on Day 85 to demonstrate the superiority of **Combivent Respimat** to ipratropium

Respimat.

- Change from pre-treatment baseline in FEV1 Area Under the Curve from 4 to 6 hours (FEV1 AUC4-6h) on Day 85 to demonstrate the non-inferiority of **Combivent Respimat** to ipratropium Respimat.

Secondary Efficacy Endpoints:

- Peak FEV1 response.
- Time to onset of bronchodilation.
- Patient-reported outcomes (e.g., St. George's Respiratory Questionnaire).
- Use of rescue medication.

Safety Assessments

- Adverse event monitoring.
- Vital signs.
- Electrocardiograms (ECGs).
- Clinical laboratory tests.

Experimental Protocols

Patient Screening and Enrollment Protocol

- Informed Consent: Obtain written informed consent from all potential participants after a thorough explanation of the study.[\[17\]](#)
- Medical History and Physical Examination: Conduct a comprehensive medical history review and physical examination to assess eligibility.
- Spirometry: Perform baseline spirometry to confirm the diagnosis of COPD and assess the severity of airflow limitation according to the inclusion criteria.

- **Washout Period:** Instruct patients to discontinue prohibited medications for a specified period before randomization.
- **Enrollment:** Eligible patients who successfully complete the screening and washout periods are enrolled in the study.

Randomization and Blinding Protocol

- **Randomization:** Use a validated central randomization system to assign enrolled patients to one of the three treatment arms.
- **Blinding:** The study is double-blinded, meaning neither the patient nor the investigator knows the assigned treatment. This is achieved through the use of identical-appearing active and placebo Respimat and CFC-MDI inhalers (double-dummy design).

Drug Administration and Inhaler Technique Training Protocol

- **Inhaler Provision:** Provide patients with the appropriate active and placebo inhalers according to their randomization assignment.
- **Inhaler Technique Training:** Provide detailed, standardized training on the correct use of both the Respimat and CFC-MDI inhalers at the randomization visit.[\[18\]](#)[\[19\]](#)
- **Technique Assessment:** Observe the patient's inhalation technique and provide corrective feedback until proficiency is demonstrated.[\[20\]](#)
- **Reinforcement:** Re-assess and reinforce correct inhaler technique at each subsequent study visit.[\[19\]](#)

Spirometry Protocol

- **Equipment Calibration:** Calibrate the spirometer daily using a 3-liter syringe according to the manufacturer's instructions.[\[21\]](#)
- **Patient Preparation:** Instruct the patient to abstain from smoking and using their short-acting bronchodilator for a specified period before the test.[\[22\]](#)

- Maneuver Execution:
 - The patient should be seated in an upright position.
 - Apply a nose clip.[\[21\]](#)
 - Instruct the patient to take a maximal inhalation.
 - The patient should then place the mouthpiece in their mouth and create a tight seal with their lips.
 - Instruct the patient to perform a maximal, rapid, and complete exhalation for at least 6 seconds.[\[22\]](#)
- Quality Control: Obtain at least three acceptable and repeatable maneuvers. The two best FEV1 and FVC values should be within 150 mL of each other.[\[5\]](#)
- Data Recording: Record the best FEV1 and FVC values.

Data Collection and Management Protocol

- Case Report Forms (CRFs): Use standardized electronic or paper CRFs to record all study data.
- Patient Diaries: Provide patients with diaries to record daily medication use, symptoms, and any adverse events.
- Data Entry and Validation: Implement a robust data entry and validation process to ensure data accuracy and completeness.
- Data Monitoring: Conduct regular monitoring of study sites to verify adherence to the protocol and the accuracy of the data.

Data Presentation

The following tables summarize the expected quantitative data from a clinical trial of this design.

Table 1: Baseline Demographics and Clinical Characteristics

Characteristic	Combivent Respimat (n=486)	Ipratropium Respimat (n=483)	Combivent CFC-MDI (n=491)
Age (years), mean (SD)	62.5 (8.7)	62.8 (8.5)	62.3 (8.9)
Sex, n (%)			
Male	325 (66.9)	320 (66.2)	330 (67.2)
Female	161 (33.1)	163 (33.8)	161 (32.8)
Race, n (%)			
White	450 (92.6)	445 (92.1)	455 (92.7)
Black	20 (4.1)	22 (4.6)	21 (4.3)
Other	16 (3.3)	16 (3.3)	15 (3.0)
Smoking Status, n (%)			
Current Smoker	195 (40.1)	190 (39.3)	200 (40.7)
Former Smoker	291 (59.9)	293 (60.7)	291 (59.3)
FEV1 (% predicted), mean (SD)	45.2 (12.1)	45.5 (11.9)	45.0 (12.3)
FEV1/FVC, mean (SD)	0.52 (0.10)	0.52 (0.10)	0.51 (0.11)

Data are hypothetical and for illustrative purposes, based on typical patient populations in COPD trials.

Table 2: Primary Efficacy Outcomes at Day 85

Endpoint	Combivent Respimat	Ipratropium Respimat	Combivent CFC-MDI	Comparison
FEV1 AUC0-6h (L), mean change from baseline	0.150	0.095	0.145	Non-inferior to Combivent CFC-MDI
FEV1 AUC0-4h (L), mean change from baseline	0.165	0.100	0.160	Superior to Ipratropium Respimat
FEV1 AUC4-6h (L), mean change from baseline	0.120	0.115	0.118	Non-inferior to Ipratropium Respimat

Data are hypothetical and for illustrative purposes, based on expected outcomes.

Table 3: Summary of Common Adverse Events

Adverse Event	Combivent Respimat (n=486)	Ipratropium Respimat (n=483)	Combivent CFC-MDI (n=491)
Upper respiratory tract infection	50 (10.3%)	48 (9.9%)	52 (10.6%)
Nasopharyngitis	35 (7.2%)	38 (7.9%)	33 (6.7%)
Cough	25 (5.1%)	28 (5.8%)	26 (5.3%)
Bronchitis	20 (4.1%)	18 (3.7%)	22 (4.5%)
Headache	18 (3.7%)	20 (4.1%)	17 (3.5%)
Dyspnea	15 (3.1%)	17 (3.5%)	16 (3.3%)

Data are hypothetical and for illustrative purposes, based on known safety profiles.[\[1\]](#)[\[23\]](#)

Conclusion

The successful execution of clinical trials for inhaled therapies like **Combivent Respimat** requires meticulous planning and adherence to detailed protocols. This document provides a framework for designing and conducting such trials, emphasizing robust methodology, comprehensive data collection, and a thorough understanding of the drug's mechanism of action. By following these guidelines, researchers can generate high-quality data to support the clinical development and regulatory approval of new respiratory treatments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Understanding COPD Clinical Trial Eligibility Criteria | Clinical Research of West Florida [crwf.com]
- 2. allwales.icst.org.uk [allwales.icst.org.uk]
- 3. researchgate.net [researchgate.net]
- 4. DailyMed - COMBIVENT RESPIMAT- ipratropium bromide and albuterol spray, metered [dailymed.nlm.nih.gov]
- 5. clinicalresearchnewsonline.com [clinicalresearchnewsonline.com]
- 6. Ipratropium bromide - Wikipedia [en.wikipedia.org]
- 7. An In-depth Analysis of Ipratropium Bromide's R&D Progress [synapse.patsnap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. What is the mechanism of Ipratropium Bromide? [synapse.patsnap.com]
- 10. consensus.app [consensus.app]
- 11. droracle.ai [droracle.ai]
- 12. m.youtube.com [m.youtube.com]
- 13. 5.10 Beta-2 Agonist – Fundamentals of Nursing Pharmacology – 1st Canadian Edition [opentextbc.ca]

- 14. clinicaltrialsregister.eu [clinicaltrialsregister.eu]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. ClinicalTrials.gov [[clinicaltrials.gov](https://ClinicalTrials.gov)]
- 18. Study protocol for a randomized, controlled trial comparing the efficacy of two educational interventions to improve inhalation techniques in patients with chronic obstructive pulmonary disease (COPD): TIEPOC Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. derbyshiremedicinesmanagement.nhs.uk [derbyshiremedicinesmanagement.nhs.uk]
- 21. brit-thoracic.org.uk [brit-thoracic.org.uk]
- 22. Spirometry - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Clinical Trials Involving Combivent Respimat]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1264432#experimental-design-for-clinical-trials-involving-combivent-respimat>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com